molecular formula C15H19NO4 B13252891 2-{[(Benzyloxy)carbonyl]amino}-5-methylhex-5-enoic acid

2-{[(Benzyloxy)carbonyl]amino}-5-methylhex-5-enoic acid

Cat. No.: B13252891
M. Wt: 277.31 g/mol
InChI Key: FJSFTEGPBCILJC-UHFFFAOYSA-N
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Description

2-{[(Benzyloxy)carbonyl]amino}-5-methylhex-5-enoic acid is a synthetic organic compound with the molecular formula C15H19NO4 and a molecular weight of 277.31 g/mol. This compound is known for its applications in various scientific research fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(Benzyloxy)carbonyl]amino}-5-methylhex-5-enoic acid typically involves the protection of amino acids with benzyloxycarbonyl (Cbz) groups. The process begins with the reaction of an amino acid derivative with benzyl chloroformate under basic conditions to form the Cbz-protected amino acid . The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid byproduct.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-{[(Benzyloxy)carbonyl]amino}-5-methylhex-5-enoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to remove the Cbz protecting group.

    Substitution: Nucleophilic substitution reactions can occur at the benzyloxycarbonyl group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Deprotected amino acids.

    Substitution: Various amino acid derivatives.

Scientific Research Applications

2-{[(Benzyloxy)carbonyl]amino}-5-methylhex-5-enoic acid is used in several scientific research applications:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: In the study of enzyme-substrate interactions and protein modifications.

    Medicine: As a precursor for the development of pharmaceutical compounds.

    Industry: In the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-{[(Benzyloxy)carbonyl]amino}-5-methylhex-5-enoic acid involves its interaction with specific molecular targets. The Cbz group protects the amino acid from unwanted reactions, allowing selective modifications at other functional groups. Upon removal of the Cbz group, the amino acid can participate in various biochemical pathways, influencing enzyme activity and protein function.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[(Benzyloxy)carbonyl]amino}propanoic acid
  • 2-{[(Benzyloxy)carbonyl]amino}-5-oxooxolane-2-carboxylic acid

Uniqueness

2-{[(Benzyloxy)carbonyl]amino}-5-methylhex-5-enoic acid is unique due to its specific structure, which allows for selective reactions and modifications. Its Cbz-protected amino group provides stability during synthetic processes, making it a valuable intermediate in organic synthesis.

Properties

Molecular Formula

C15H19NO4

Molecular Weight

277.31 g/mol

IUPAC Name

5-methyl-2-(phenylmethoxycarbonylamino)hex-5-enoic acid

InChI

InChI=1S/C15H19NO4/c1-11(2)8-9-13(14(17)18)16-15(19)20-10-12-6-4-3-5-7-12/h3-7,13H,1,8-10H2,2H3,(H,16,19)(H,17,18)

InChI Key

FJSFTEGPBCILJC-UHFFFAOYSA-N

Canonical SMILES

CC(=C)CCC(C(=O)O)NC(=O)OCC1=CC=CC=C1

Origin of Product

United States

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